molecular formula C16H13NO3 B1602169 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid CAS No. 88460-51-9

2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid

Cat. No. B1602169
CAS RN: 88460-51-9
M. Wt: 267.28 g/mol
InChI Key: IAMAZOQKJCFDLZ-UHFFFAOYSA-N
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Description

“2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid” is a chemical compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid and its derivatives have been extensively studied for their chemical synthesis and properties. For example, derivatives of 2-(3-oxo-2-phenylisoindolin-1-yl)acetic acid have been synthesized through cyclocondensation processes, displaying promising anti-inflammatory activities in both in vitro and in vivo models. These compounds have shown significant binding affinity towards human serum albumin, indicating their potential therapeutic applications (A. P. Nikalje, N. Hirani, R. Nawle, 2015). Additionally, azlactone synthesis involving 2-phenyl-2-oxazolin-5-one as an intermediate highlights the role of 2-(3-oxo-2-phenylisoindolin-1-yl)acetic acid derivatives in producing α-amino acids and peptides, underscoring its significance in synthetic organic chemistry (C. Hoyng, M. Mckenna, K. Novak, 1981).

Pharmaceutical Research

In the realm of pharmaceutical research, the compound's derivatives have been explored for their potential as anti-inflammatory agents. Specific derivatives were synthesized and evaluated for their efficacy in inhibiting inflammatory processes, showcasing the compound's utility in developing new therapeutic agents (A. P. Nikalje, N. Hirani, R. Nawle, 2015).

Material Science and Imaging

In material science and imaging applications, certain derivatives of 2-(3-oxo-2-phenylisoindolin-1-yl)acetic acid have been utilized as contrast agents for magnetic resonance imaging (MRI). These derivatives form kinetically stable lanthanide complexes, offering insights into the development of high relaxivity contrast agents for enhanced MRI diagnostics (Jérôme Paris, C. Gameiro, Valerie Humblet, P. Mohapatra, V. Jacques, J. Desreux, 2006).

Luminescence Studies

The compound's derivatives have also been investigated for their luminescent properties, particularly in the development of novel stable fluorophores. These fluorophores exhibit strong fluorescence across a wide pH range in aqueous media, making them ideal candidates for use in fluorescent labeling and biomedical analysis (Junzo Hirano, K. Hamase, H. Fukuda, T. Tomita, K. Zaitsu, 2004).

Safety And Hazards

The safety data sheet for “2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid” indicates that it has an acute toxicity (oral) and can cause skin corrosion/irritation .

properties

IUPAC Name

2-(3-oxo-2-phenyl-1H-isoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(19)10-14-12-8-4-5-9-13(12)16(20)17(14)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMAZOQKJCFDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564336
Record name (3-Oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid

CAS RN

88460-51-9
Record name (3-Oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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